

Introduction: Bridging Natural Scaffolds with Potent Bioactivity

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Compound of Interest

Compound Name: *1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene*

CAS No.: 306935-82-0

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Isothiocyanates (ITCs) are a well-established class of naturally occurring organosulfur compounds, recognized for their pungent flavor in cruciferous vegetables like broccoli, wasabi, and cauliflower.[1][2] Beyond their culinary significance, ITCs have garnered substantial interest in the scientific community for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The characteristic R–N=C=S functional group is a potent electrophile, enabling covalent interactions with biological nucleophiles and driving its diverse pharmacological effects.[4][5]

Parallel to this, the dimethoxybenzene scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous pharmaceutical agents.[6] Its electronic properties and ability to form key interactions with biological targets make it an attractive starting point for drug design. The strategic fusion of the isothiocyanate pharmacophore with the dimethoxybenzene moiety yields a class of derivatives with compelling and tunable therapeutic potential.

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It will elucidate the synthesis, multifaceted biological activities, and

underlying mechanisms of action of dimethoxybenzene isothiocyanate derivatives, providing field-proven insights and detailed protocols to accelerate research and development in this promising area.

Chemical Synthesis: Accessing the Core Scaffold

The synthesis of isothiocyanates is a mature field, yet the choice of methodology is critical to ensure high yields, purity, and scalability. The most prevalent and reliable approach for aromatic ITCs, including dimethoxybenzene derivatives, proceeds through the formation of a dithiocarbamate salt intermediate from the corresponding primary amine.[3] This intermediate is then treated with a desulfurizing agent to yield the target isothiocyanate.[1][3]

The causality behind this common two-step, one-pot procedure is rooted in chemical reactivity and stability. The primary amine (e.g., a dimethoxyaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS_2). An organic base, such as triethylamine (Et_3N), serves as a proton scavenger, facilitating the formation of the dithiocarbamate salt. The subsequent desulfurization step is the critical transformation. Modern reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/ TsO^-) have been developed as safer and more efficient alternatives to traditional, more toxic reagents like thiophosgene, enabling clean conversion to the isothiocyanate.[2]

Experimental Protocol: One-Pot Synthesis of 1-Isothiocyanato-3,5-dimethoxybenzene

This protocol is adapted from established methods for the synthesis of aryl isothiocyanates.[2] [7] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, MS).

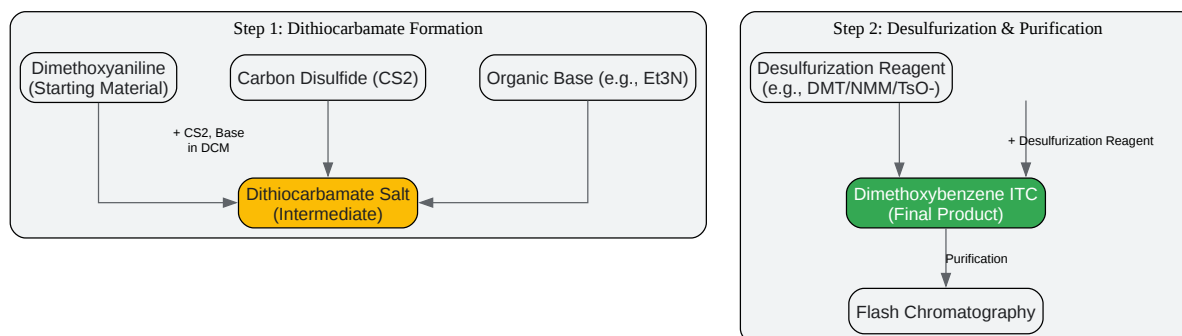
Materials:

- 3,5-Dimethoxyaniline
- Carbon Disulfide (CS_2)
- Triethylamine (Et_3N) or N-methylmorpholine (NMM)

- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
- Dichloromethane (DCM), anhydrous
- Hexane
- Standard laboratory glassware and magnetic stirrer
- Microwave reactor (optional, for reaction acceleration)[7]

Step-by-Step Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,5-dimethoxyaniline (1.0 equiv.) in anhydrous DCM.
- **Dithiocarbamate Formation:** To the stirred solution, add the organic base (e.g., Et₃N, 3.0 equiv.) followed by the dropwise addition of CS₂ (3.0 equiv.). The reaction is typically exothermic. Stir the mixture at room temperature for 5-30 minutes. Monitor the consumption of the starting amine by TLC.
- **Desulfurization:** Once the formation of the dithiocarbamate salt is complete, add the desulfurization reagent, DMT/NMM/TsO⁻ (1.0 equiv.), to the mixture.
- **Reaction Completion:** Stir the reaction at room temperature or gently heat (e.g., 90 °C in a microwave reactor for 3 minutes) until the reaction is complete as indicated by TLC analysis. [7]
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel using a hexane-based eluent system to afford the pure 1-isothiocyanato-3,5-dimethoxybenzene as a white solid.[2][7]
- **Characterization:** Confirm the structure and purity of the final product using ¹H NMR, mass spectrometry, and comparison to literature data. The expected ¹H NMR signals for 1-isothiocyanato-3,5-dimethoxybenzene include a singlet for the six methoxy protons around 3.77 ppm and multiplets for the three aromatic protons around 6.37 ppm.[2]



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Caption: One-pot synthesis workflow for dimethoxybenzene isothiocyanates.

Biological Activities and Therapeutic Potential

Dimethoxybenzene isothiocyanate derivatives have demonstrated significant potential across several therapeutic areas, with oncology being the most prominent. The substitution pattern of the methoxy groups on the benzene ring plays a crucial role in determining the biological activity and target specificity.[6]

Anticancer Activity: A Multi-Pronged Attack

Isothiocyanates, in general, exert potent anticancer effects by modulating numerous signaling pathways involved in cell survival, proliferation, and metastasis.[8][9] Dimethoxybenzene derivatives are no exception and have shown promise in highly challenging cancer models.

Case Study: 3,4-Dimethoxybenzyl Isothiocyanate (dMBITC)

This specific derivative has emerged as a lead compound due to its dual-action capabilities.

- **Overcoming Drug Resistance:** In doxorubicin-resistant human colon adenocarcinoma models, dMBITC was shown to dramatically enhance the efficacy of doxorubicin.[10] It achieved this by attenuating drug efflux (effectively trapping the chemotherapy inside the cancer cell), increasing the production of cytotoxic reactive oxygen species (ROS), and promoting apoptosis.[10] In vitro, this translated to a greater than three-fold decrease in the IC₅₀ value for doxorubicin.[10]
- **Tubulin Polymerization Inhibition:** Microtubules are essential components of the cellular cytoskeleton and a validated target for anticancer drugs (e.g., taxanes). dMBITC was identified as a highly active tubulin polymerization inhibitor, with activity exceeding 85% inhibition in in vitro assays.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Compound Name	Biological Target / Model	Key Finding	Potency / Efficacy Metric	Reference
3,4-Dimethoxybenzyl Isothiocyanate (dMBITC)	Doxorubicin-Resistant Colon Cancer (LoVoDX)	Sensitizes cells to doxorubicin, increases apoptosis and ROS.	>3-fold decrease in Doxorubicin IC ₅₀	[10]
3,4-Dimethoxybenzyl Isothiocyanate (dMBITC)	Tubulin Polymerization	Potent inhibitor of microtubule formation.	>85% inhibition at 25 μM	[11]
1-Isothiocyanato-3,5-dimethoxybenzene	Antibacterial (E. coli, S. aureus)	Evaluated for antibacterial activity as part of a broader library of synthetic ITCs.	Activity reported, specific data context-dependent	[2][7]
General Isothiocyanates	N-Acylethanolamine Acid Amidase (NAAA)	Isothiocyanate pharmacophore used to develop potent nanomolar inhibitors for inflammation and pain.	Low nM inhibitors	[12]
General Isothiocyanates	Cyclooxygenase (COX-1/COX-2)	ITC derivatives designed as selective COX-2 inhibitors with anti-inflammatory properties.	High selectivity indexes for COX-2	[13]

Mechanisms of Action: From Covalent Modification to Pathway Modulation

The biological effects of dimethoxybenzene isothiocyanates are underpinned by their chemical reactivity and their ability to interfere with critical cellular machinery.

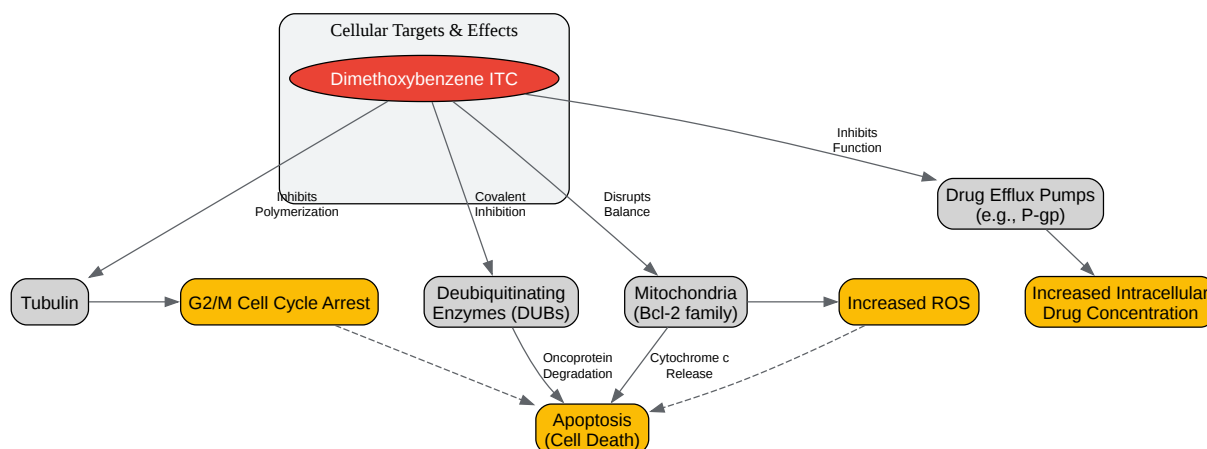
Covalent Interaction with Protein Targets

The electrophilic carbon atom of the isothiocyanate group ($-N=C=S$) is susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine and to a lesser extent the epsilon-amino group of lysine.[4][14] This irreversible covalent bond formation is a key mechanism responsible for the inhibition of enzymes and the disruption of protein function.

Modulation of Key Signaling Pathways

The covalent modification of key regulatory proteins triggers a cascade of downstream effects, leading to a comprehensive anticancer response.

- **Induction of Apoptosis:** ITCs can trigger programmed cell death by activating the intrinsic (mitochondrial) pathway. This involves the disruption of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[15][16]
- **Cell Cycle Arrest:** As potent inhibitors of tubulin polymerization, compounds like dMBITC prevent the formation of the mitotic spindle, a structure essential for cell division. This leads to a halt in the cell cycle at the G2/M transition phase, preventing cancer cells from proliferating.[11]
- **Inhibition of Deubiquitinating Enzymes (DUBs):** The ubiquitin-proteasome system is critical for protein turnover and is often dysregulated in cancer. DUBs are proteases that remove ubiquitin chains from proteins, often saving them from degradation. ITCs have been identified as inhibitors of DUBs.[14] By covalently modifying DUBs, ITCs can enhance the degradation of oncogenic proteins, providing another avenue for their anticancer effects.[14]



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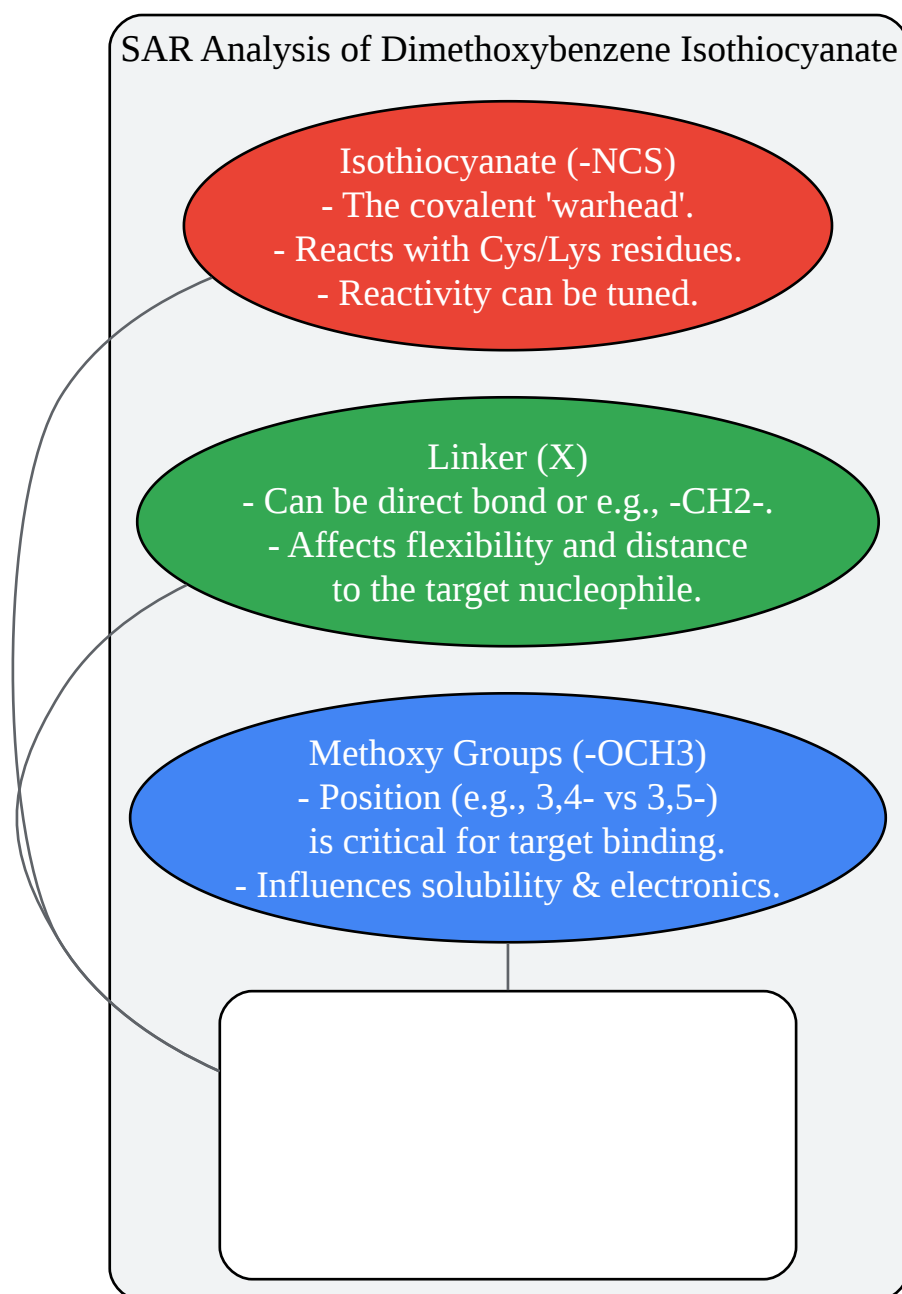
Caption: Key mechanisms of action for dimethoxybenzene isothiocyanates.

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of dimethoxybenzene isothiocyanates requires a clear understanding of their structure-activity relationships (SAR). The substitution pattern of the methoxy groups on the aromatic ring is a critical determinant of biological activity, influencing both target engagement and physicochemical properties.[6]

- **Methoxy Group Positioning:** The relative positions of the two methoxy groups (e.g., 3,4- vs. 3,5-) alter the electron distribution on the benzene ring and the overall shape of the molecule. This directly impacts how the molecule fits into the binding pockets of target proteins. The high activity of 3,4-dimethoxybenzyl isothiocyanate as a tubulin inhibitor suggests this particular arrangement is favorable for interaction with tubulin.[11]

- **The Linker:** For benzyl isothiocyanates, the methylene (-CH₂-) linker between the aromatic ring and the ITC group provides conformational flexibility, which can be crucial for optimal binding. The length and nature of this linker are key points for synthetic modification and optimization.
- **The Isothiocyanate Group:** While essential for the covalent mechanism of action, the reactivity of the ITC group can be modulated by the electronic properties of the aromatic ring. Electron-donating groups (like methoxy) can subtly influence the electrophilicity of the ITC carbon, which may affect target selectivity and reaction kinetics.



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Caption: Key structural features influencing the activity of the scaffold.

Conclusion and Future Directions

Dimethoxybenzene isothiocyanate derivatives represent a versatile and potent class of molecules for drug discovery and development. By combining the privileged dimethoxybenzene

scaffold with the reactive isothiocyanate warhead, these compounds can effectively modulate multiple, clinically relevant cancer pathways, including those driving drug resistance and cell proliferation. The demonstrated efficacy of compounds like 3,4-dimethoxybenzyl isothiocyanate highlights the therapeutic promise of this chemical class.

Future research should focus on:

- **Systematic SAR Exploration:** Synthesizing and screening libraries of analogues with varied methoxy substitution patterns and different linkers to optimize potency and selectivity for specific targets like tubulin or individual DUBs.
- **Expansion into Other Therapeutic Areas:** Given the known anti-inflammatory properties of ITCs, exploring the potential of these derivatives in inflammatory diseases and neurodegeneration is a logical next step.
- **Pharmacokinetic and In Vivo Studies:** Advancing lead compounds through comprehensive ADME/Tox profiling and in vivo efficacy studies to identify candidates for clinical development.

The continued investigation of dimethoxybenzene isothiocyanates holds significant potential for delivering novel therapeutic agents to address unmet medical needs, particularly in the field of oncology.

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